

# The Diradical Character of Croconaine Dyes: A Technical Guide

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## Compound of Interest

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## Abstract

Croconaine dyes, a class of zwitterionic compounds, have garnered significant attention for their intense absorption in the near-infrared (NIR) and short-wavelength infrared (SWIR) regions. A key feature governing their unique photophysical properties is their pronounced diradical character. This technical guide provides an in-depth exploration of the diradical nature of croconaine dyes, detailing the underlying theoretical concepts, experimental characterization methodologies, and the relationship between structure and diradical character. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques.

## Introduction to Diradical Character in Croconaine Dyes

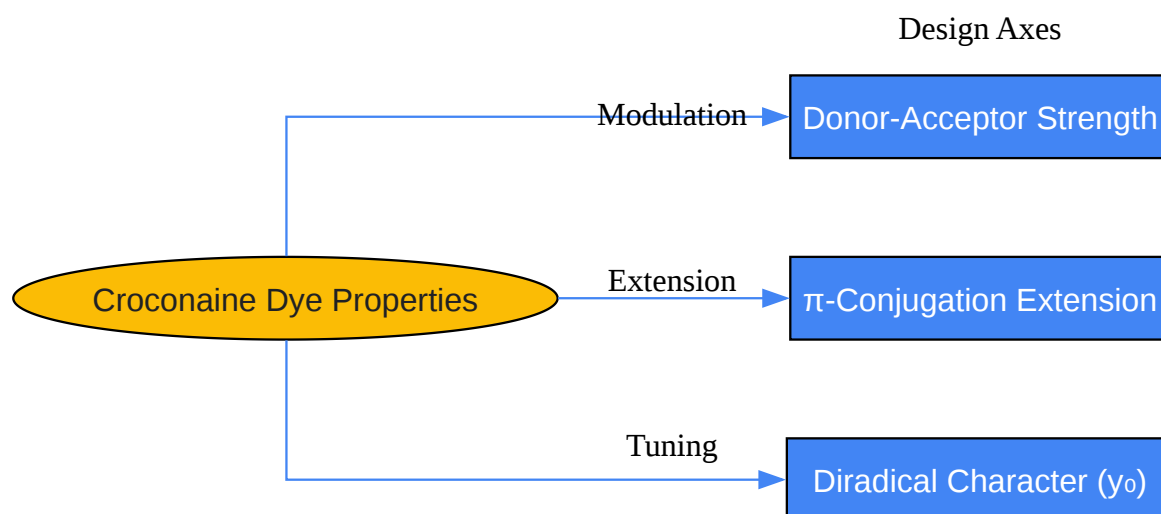
Croconaine dyes can be described by a resonance between a closed-shell zwitterionic form and an open-shell diradical form. The contribution of this diradical form to the ground state electronic structure is referred to as the diradical character ( $y_0$ ). Unlike traditional dyes, many croconaine derivatives possess an intermediate diradical character, which is crucial for their low energy absorption bands and enhanced two-photon absorption (TPA) cross-sections.<sup>[1][2][3]</sup> The ability to tune this diradical character through synthetic modifications offers a powerful

strategy for designing novel dyes with tailored photophysical properties for applications in bioimaging, photothermal therapy, and materials science.[4][5][6]

The diradical nature of these dyes is inversely related to the singlet-triplet energy gap ( $\Delta E_{S-T}$ ). [7][8][9] A smaller  $\Delta E_{S-T}$  indicates a greater diradical character, as the triplet state becomes more thermally accessible from the singlet ground state.[1][10] This fundamental relationship provides a basis for both computational prediction and experimental validation of the diradical character.

## Molecular Design Principles

The diradical character of croconaine dyes can be systematically tuned by several molecular design strategies. These strategies can be visualized as three principal axes for molecular engineering:



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Caption: Key molecular design axes for tuning the properties of croconaine dyes.

- Donor-Acceptor Strength: Altering the electron-donating and -accepting moieties within the dye structure can influence the charge distribution and, consequently, the diradical character.

- $\pi$ -Conjugation Extension: Extending the  $\pi$ -conjugated system, for instance by adding phenyl groups, can lead to a red-shift in absorption and modulate the diradical nature.<sup>[1][2]</sup>
- Heteroatom Substitution: A particularly effective strategy involves replacing the oxygen atom in the pyrylium skeleton with heavier chalcogens like sulfur (S) or selenium (Se).<sup>[1][2][3]</sup> Increasing the atomic number of the chalcogen atom enhances the diradical character.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for a series of chalcogenopyrylium-based croconaine dyes (CR2a-c), demonstrating the effect of heteroatom substitution on their diradical character and photophysical properties.

Table 1: Diradical Character and Singlet-Triplet Energy Gaps

Compound	Chalcogen Atom	Diradical Character ( $y_0$ ) <sup>1</sup>	$\Delta E_{S-T}$ (eV) <sup>2</sup>
CR2a	O	0.69	0.169
CR2b	S	0.81	0.164
CR2c	Se	0.82	0.148

<sup>1</sup>Calculated using spin-projected unrestricted Hartree-Fock (PUHF) theory.<sup>[2]</sup> <sup>2</sup>Estimated from temperature-dependent ESR measurements fitted to the Bleaney-Bowers equation.<sup>[1]</sup>

Table 2: One- and Two-Photon Absorption Properties

Compound	$\lambda_{\text{max}}$ OPA (nm) <sup>3</sup>	$\lambda_{\text{max}}$ TPA (nm) <sup>4</sup>	$\sigma(2)_{\text{max}}$ (GM) <sup>5</sup>
CR2a	989	1255	1008
CR2b	1046	1395	1011
CR2c	1096	1445	1177

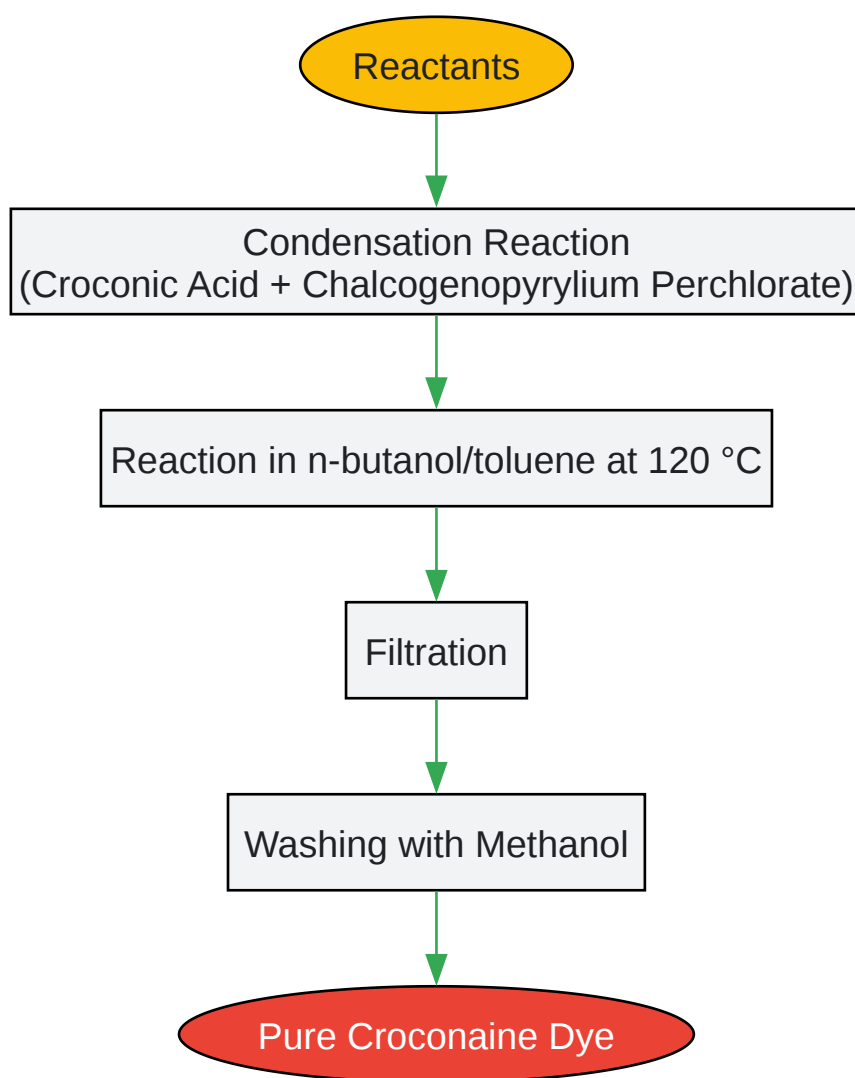
<sup>3</sup>One-photon absorption maximum.[2][3] <sup>4</sup>Two-photon absorption maximum.[3][11] <sup>5</sup>Maximum two-photon absorption cross-section in Göppert-Mayer units (GM).[3][11]

## Experimental Protocols

The experimental determination of the diradical character of croconaine dyes relies on a combination of spectroscopic and magnetic susceptibility measurements.

## Synthesis of Chalcogenopyrylium-Based Croconaine Dyes

A general synthetic route involves the condensation reaction of **croconic acid** with the corresponding chalcogenopyrylium perchlorates.[1][2]



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Caption: General workflow for the synthesis of croconaine dyes.

Detailed Protocol:

- Dissolve the appropriate chalcogenopyrylium perchlorate (1 mmol) and **croconic acid** (0.5 mmol) in a mixture of n-butanol and toluene (1:1 v/v).[12]
- Heat the reaction mixture at 120 °C for 1 hour.[12]
- After cooling to room temperature, collect the precipitated solid by filtration.
- Wash the solid with methanol and dry under vacuum to yield the pure croconaine dye.[12]

## Variable Temperature $^1\text{H}$ -NMR Spectroscopy

This technique probes the thermal population of the triplet state. As the temperature increases, the population of the paramagnetic triplet state rises, leading to significant broadening of the NMR signals.[1][2]

Detailed Protocol:

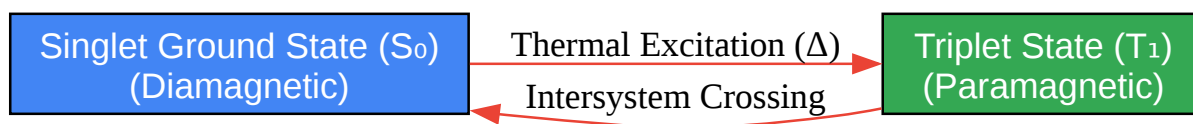
- Dissolve the croconaine dye in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Acquire  $^1\text{H}$ -NMR spectra at various temperatures, typically ranging from low temperatures (e.g., 213 K) to above room temperature (e.g., 333 K).[1]
- Observe the broadening and eventual disappearance of the aromatic proton signals as the temperature is increased. The temperature at which the signals disappear provides a qualitative measure of the singlet-triplet energy gap.[1][2]

## Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy directly detects the presence of unpaired electrons in the thermally populated triplet state. The intensity of the ESR signal is proportional to the concentration of the triplet species.[1][2]

Detailed Protocol:

- Dissolve the croconaine dye in a high-boiling point solvent (e.g., 1,1,2,2-tetrachloroethane).
- Record the ESR spectrum at various temperatures.
- An increase in the ESR signal intensity with increasing temperature confirms the presence of a thermally accessible triplet state.[1]
- The temperature dependence of the integrated ESR signal intensity (IESRT) can be fitted to the Bleaney-Bowers equation to quantitatively determine the singlet-triplet energy gap ( $\Delta E_{S-T}$ ).[1]



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Caption: Thermal equilibrium between the singlet and triplet states.

## Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of a material. For diradical compounds, it can be used to determine the singlet-triplet energy gap by measuring the magnetic susceptibility as a function of temperature.[10][13]

Detailed Protocol:

- A polycrystalline sample of the croconaine dye is placed in a gelatin capsule.
- The magnetic susceptibility ( $\chi$ ) is measured over a wide temperature range (e.g., 2 K to 300 K) under a constant applied magnetic field.[13]
- The product of magnetic susceptibility and temperature ( $\chi T$ ) is plotted against temperature.

- For a system with a singlet ground state and a thermally accessible triplet state, the  $\chi_T$  value will increase with temperature.[\[13\]](#)
- The data can be fitted to the Bleaney-Bowers model to extract the singlet-triplet energy gap ( $\Delta E_{S-T}$ ).[\[1\]](#)[\[13\]](#)

## Computational Methodologies

Theoretical calculations are indispensable for predicting and understanding the diradical character of croconaine dyes.

### Density Functional Theory (DFT)

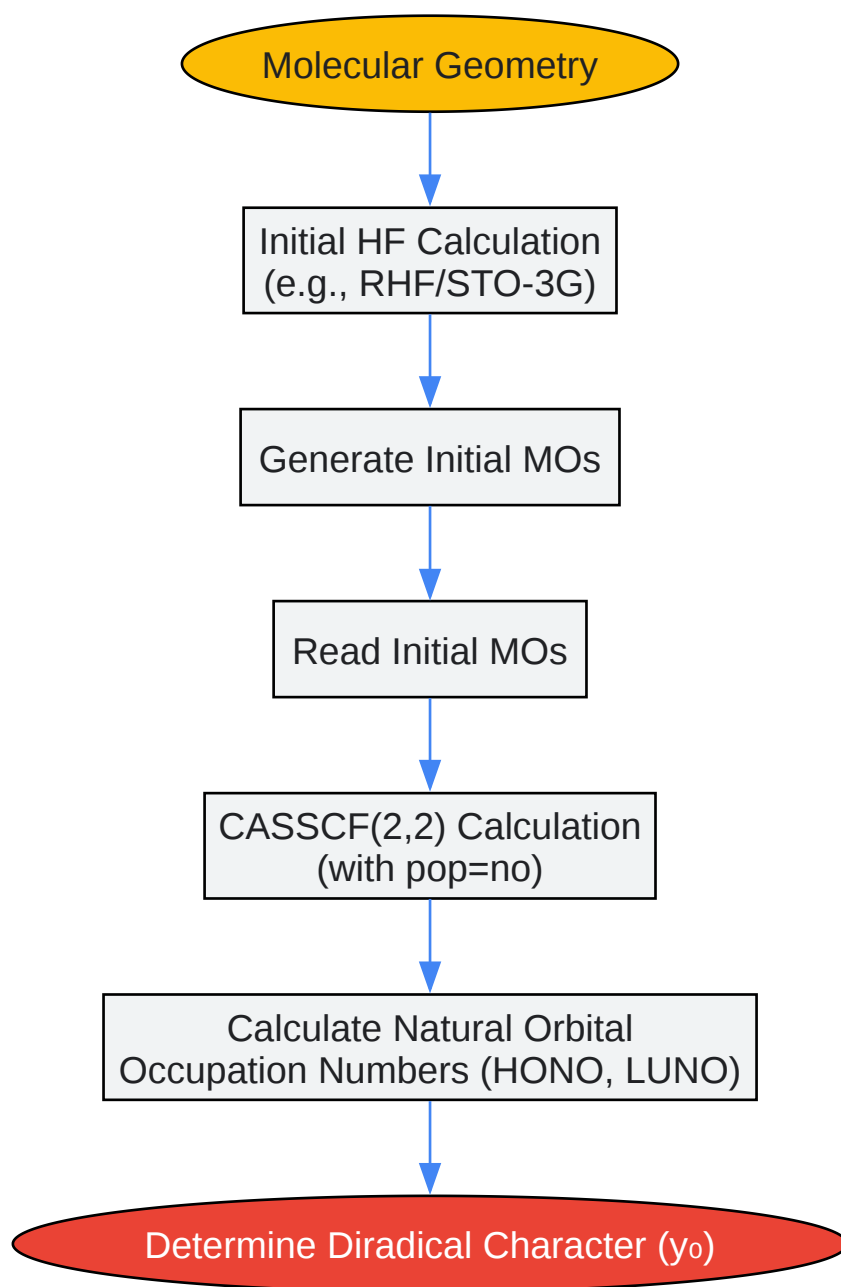
DFT calculations, particularly using unrestricted methods (UDFT), are widely employed to study open-shell systems. Functionals like B3LYP and CAM-B3LYP are commonly used.[\[2\]](#)[\[7\]](#)[\[8\]](#)

While computationally efficient, the accuracy of DFT for systems with significant diradical character can be method-dependent.[\[7\]](#)[\[8\]](#)

### Complete Active Space Self-Consistent Field (CASSCF)

CASSCF is a multireference method that provides a more accurate description of the electronic structure of molecules with significant static correlation, such as those with a high diradical character.[\[14\]](#)[\[15\]](#)[\[16\]](#) The CASSCF(2,2) method, which includes the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) in the active space, is often used to calculate the natural orbital occupation numbers, from which the diradical character can be determined.[\[14\]](#)

Workflow for CASSCF Calculation of Diradical Character:



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Caption: A typical workflow for calculating diradical character using CASSCF.

## Conclusion

The diradical character is a defining feature of croconaine dyes, fundamentally influencing their desirable photophysical properties, particularly their strong absorption in the NIR and SWIR regions. A synergistic approach combining targeted synthesis, advanced spectroscopic and



magnetic characterization, and high-level quantum chemical calculations is crucial for the rational design of new croconaine dyes. The methodologies and data presented in this guide provide a framework for researchers to explore and exploit the rich potential of these fascinating molecules in various scientific and technological fields, including drug development and biomedical imaging.

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